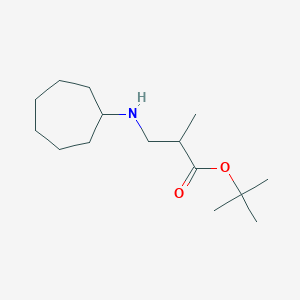

tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a cycloheptylamino group, and a methylpropanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate typically involves the esterification of 3-(cycloheptylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the organic compound, making the process more sustainable and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

One of the primary applications of tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate is in drug development. Its structure allows it to act as a potential intermediate in the synthesis of various pharmaceutical compounds. The cycloheptylamine moiety can enhance the binding affinity and selectivity for biological targets, making it valuable for developing drugs targeting specific receptors or enzymes.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in preclinical models. The incorporation of the cycloheptyl group may influence the pharmacokinetics and pharmacodynamics of the resulting drugs, potentially leading to improved efficacy and reduced side effects.

Bioconjugation Techniques

PEGylation and Drug Delivery Systems

this compound can be utilized in bioconjugation techniques such as PEGylation, where polyethylene glycol (PEG) chains are attached to therapeutic proteins or peptides. This modification can enhance the solubility, stability, and bioavailability of drugs. The compound's reactivity allows for efficient conjugation processes, which are crucial in developing long-lasting therapeutic agents.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to form stable linkages makes it suitable for creating polymeric materials that exhibit desirable mechanical and thermal properties.

Table: Potential Applications in Polymer Chemistry

| Application | Description |

|---|---|

| Coatings | Used in protective coatings due to its stability and resistance to degradation. |

| Adhesives | Functions as a component in adhesives that require strong bonding capabilities. |

| Specialty Polymers | Acts as a precursor for specialty polymers designed for specific industrial applications. |

Environmental Chemistry

While primarily utilized in synthetic applications, understanding the environmental impact and degradation pathways of this compound is crucial. Studies on similar compounds suggest that monitoring their behavior in ecosystems can provide insights into their safety and environmental persistence.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate

- tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate

- tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate

Uniqueness

tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate is unique due to its cycloheptylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a tert-butyl group and a cycloheptylamino moiety, suggests unique interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, physicochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{25}N_{1}O_{2}. The presence of the tert-butyl group enhances lipophilicity, which is crucial for membrane permeability and bioactivity. The cycloheptylamino group may influence the compound's interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of various signaling pathways, particularly those involving protein kinases. The compound's ability to alter enzyme activity can lead to significant physiological effects, including modulation of cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit protein kinases involved in critical signaling pathways, which can affect cell growth and differentiation.

- Receptor Modulation : By binding to specific receptors, it may influence downstream signaling cascades that regulate cellular functions.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may reduce tumor cell proliferation in vitro by inhibiting key signaling pathways associated with cancer progression .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic agent.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures possess neuroprotective properties, which could be explored further for treating neurodegenerative diseases .

Understanding the physicochemical properties of this compound is essential for predicting its biological behavior:

| Property | Value |

|---|---|

| Molecular Weight | 225.36 g/mol |

| Log P (Octanol-Water Partition Coefficient) | Estimated around 4.5 |

| Solubility | Moderate in organic solvents; low in water |

The high log P value indicates significant lipophilicity, which may enhance its ability to cross lipid membranes and reach intracellular targets.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- Study on Antitumor Activity : A case study demonstrated that a related compound inhibited the growth of glioblastoma cells through the modulation of the MEK/ERK signaling pathway. This suggests that tert-butyl derivatives could have similar effects on tumor cells .

- Antimicrobial Testing : In vitro tests showed that derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

tert-butyl 3-(cycloheptylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-12(14(17)18-15(2,3)4)11-16-13-9-7-5-6-8-10-13/h12-13,16H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRQMZITJPVHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.